1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one
Description
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-4-14(20)19-10-12-9-16-15(17-13(12)11-19)18-5-7-21-8-6-18/h2,9H,1,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGWARATRNKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one typically involves multi-step organic synthesis
Pyrrolopyrimidine Core Synthesis: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-aminopyrimidine can be reacted with a suitable aldehyde or ketone to form the pyrrolopyrimidine ring system.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions. A common method involves reacting the pyrrolopyrimidine intermediate with morpholine in the presence of a base such as sodium hydride or potassium carbonate.
Pentenone Side Chain Addition: The final step involves the addition of the pentenone side chain through a Michael addition or similar reaction, using reagents like acrylates or enones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolopyrimidine ring or the morpholine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Research Findings and Data
- IDPU : Demonstrated 40–50% reduction in dopamine neuron loss in rodent Parkinson’s models at 10 mg/kg.
- Pyrrolo[2,3-d]pyrimidine derivative : Preclinical data (undisclosed) suggest kinase-inhibitory activity, likely due to ATP-binding site interactions. The target compound’s morpholino group may enhance selectivity compared to this analog.
- Fragrance Compound : Safety assessments mandated a 0.5% maximum concentration in leave-on products due to sensitization risks. This underscores the need to evaluate the target’s α,β-unsaturated ketone for similar liabilities.
Biological Activity
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one is a complex organic compound belonging to the pyrrolopyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structural features of this compound, particularly the morpholino group and the pyrrolo-pyrimidine core, contribute to its potential pharmacological effects.
Structural Features
The compound's structure can be broken down as follows:
- Pyrrolo-pyrimidine core : This core is known for its ability to interact with various biological targets.
- Morpholino group : Enhances solubility and bioavailability.
- Pent-4-en-1-one moiety : May contribute to the compound's reactivity and interaction with biological molecules.
Antitumor Properties
Preliminary studies suggest that 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one exhibits antitumor activity . Compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance, derivatives of pyrrolopyrimidine have been reported to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Rigidin-mimetic | HeLa | 0.022 | Tubulin inhibition |
| 7-deazahypoxanthine | MCF-7 | 0.035 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory potential of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one is another area of interest. Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Study on Anticancer Activity
A study focused on rigidin-inspired derivatives revealed that modifications to the pyrrolopyrimidine scaffold could enhance anticancer activity. The lead compound exhibited significant potency against colon cancer cell lines, demonstrating a GI50 value in the nanomolar range and effective tumor reduction in mouse models . This suggests that structural modifications can significantly impact biological activity.
Mechanistic Insights
Further investigations into the mechanism of action for compounds similar to 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one have shown that they may interact with specific kinases or receptors involved in cancer signaling pathways. Molecular modeling studies indicate potential binding sites that could be targeted for therapeutic intervention .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the pyrrolo[3,4-d]pyrimidine core. Key steps include:
- Cyclization : Using precursors like substituted pyrimidines under acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) .
- Functionalization : Introducing the morpholino group via nucleophilic substitution or coupling reactions .
- Optimization : Control temperature (60–100°C), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hrs). Use TLC and HPLC to monitor progress and purity .
Q. How can researchers confirm structural integrity post-synthesis?
Q. What solubility challenges exist, and how can they be addressed experimentally?
The morpholino group enhances solubility in polar solvents (e.g., DMSO, ethanol), but the pent-4-en-1-one moiety may reduce aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures for in vitro assays .
- Salt formation : Explore hydrochloride or trifluoroacetate salts to improve bioavailability .
Q. What preliminary assays are used to screen biological activity?
- Kinase Inhibition Assays : Test against FGFRs or EGFRs using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be studied to enhance kinase selectivity?
- Core Modifications : Substitute the pyrrolopyrimidine core with electron-withdrawing groups (e.g., halogens) to improve binding affinity .
- Side-Chain Engineering : Replace the pent-4-en-1-one group with bioisosteres (e.g., cyclopentyl) to reduce off-target effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with FGFR1/2 ATP-binding pockets .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Standardized Assay Protocols : Use uniform cell lines (e.g., NIH/3T3 for FGFR studies) and control compounds (e.g., PD173074 as FGFR inhibitor) .
- Metabolic Stability Testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .
Q. How can the mechanism of action be elucidated for kinase inhibition?
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler®) to identify selectivity .
- Western Blotting : Measure phosphorylation levels of downstream targets (e.g., ERK1/2) in treated vs. untreated cells .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by stabilizing kinases upon ligand binding .
Q. What strategies improve metabolic stability for in vivo studies?
- Deuterium Incorporation : Replace hydrogen with deuterium at metabolically labile sites (e.g., allylic positions in pent-4-en-1-one) .
- Prodrug Design : Mask polar groups (e.g., morpholino) with ester linkages for gradual hydrolysis .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times and byproducts .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) .
- Data Analysis : Apply nonlinear regression (GraphPad Prism) for dose-response curves and IC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
